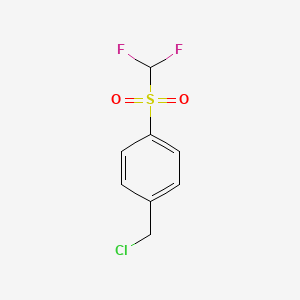
1-Brom-5-chlor-2-ethoxybenzol
Übersicht
Beschreibung
1-Bromo-5-chloro-2-ethoxybenzene is a chemical compound with the molecular formula C8H8BrClO. It has a molecular weight of 235.51 . The compound is liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-4-chloro-1-ethoxybenzene . The InChI code is 1S/C8H8BrClO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 1-Bromo-5-chloro-2-ethoxybenzene are not detailed in the search results, benzylic halides like this compound typically react via an SN1 pathway, via the resonance-stabilized carbocation .Physical And Chemical Properties Analysis
1-Bromo-5-chloro-2-ethoxybenzene is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Organische Synthese
1-Brom-5-chlor-2-ethoxybenzol ist ein vielseitiges Reagenz in der organischen Synthese. Es kann verschiedene Reaktionen eingehen, darunter nukleophile Substitution und elektrophile aromatische Substitution, um eine breite Palette von Produkten zu bilden. Zum Beispiel kann es verwendet werden, um komplexe Moleküle zu synthetisieren, indem Ethergruppen in aromatische Verbindungen eingeführt werden, die als Vorläufer für weitere Funktionalisierung dienen können .
Pharmazeutische Forschung
In der pharmazeutischen Forschung ist diese Verbindung wertvoll für den Aufbau von Pharmakophoren, die Teile von Molekülstrukturen sind, die für die biologische Aktivität eines Medikaments verantwortlich sind. Sie kann verwendet werden, um neue chemische Entitäten zu schaffen, die als potenzielle Therapeutika wirken können, insbesondere bei der Entwicklung von SGLT2-Inhibitoren, einer Klasse von Medikamenten zur Behandlung von Diabetes .
Materialwissenschaft
In der Materialwissenschaft kann this compound verwendet werden, um die Eigenschaften von Materialien auf molekularer Ebene zu modifizieren. Es kann an der Synthese von organischen Halbleitern beteiligt sein, die in einer Vielzahl von Anwendungen eingesetzt werden, darunter organische Leuchtdioden (OLEDs) und Solarzellen .
Chemieingenieurwesen
Diese Verbindung spielt eine Rolle im Chemieingenieurwesen, insbesondere bei der Auslegung von Prozessen zur chemischen Großproduktion. Ihre Reaktivität kann genutzt werden, um Reaktionsbedingungen zu optimieren und die Ausbeute bei der Herstellung komplexer organischer Chemikalien zu verbessern .
Analytische Chemie
In der analytischen Chemie kann this compound als Standard- oder Referenzverbindung in verschiedenen analytischen Verfahren verwendet werden. Seine klar definierte Struktur und seine Eigenschaften machen ihn geeignet für die Kalibrierung von Instrumenten und die Validierung von Methoden, die in der qualitativen und quantitativen Analyse chemischer Verbindungen eingesetzt werden .
Umweltforschung
Die Umweltbelastung durch Chemikalien wie this compound ist ein bedeutendes Forschungsgebiet. Forscher verwenden diese Verbindung, um ihre Abbauwege und ihre potenziellen Auswirkungen auf Ökosysteme zu verstehen. Sie wird auch hinsichtlich ihrer Rolle bei der Bildung von Nebenprodukten während Wasseraufbereitungsprozessen und ihres Verhaltens in verschiedenen Umweltkompartimenten untersucht .
Wirkmechanismus
Target of Action
The primary target of 1-Bromo-5-chloro-2-ethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- The electrons in the pi bond attack the electrophile. One carbon gets a positive charge while the other forms a C-E bond. This forms the arenium ion . The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
The electrophilic aromatic substitution reaction of 1-Bromo-5-chloro-2-ethoxybenzene affects the biochemical pathways involving the benzene ring . The reaction maintains the aromaticity of the benzene ring, which is crucial for its stability and reactivity .
Result of Action
The result of the action of 1-Bromo-5-chloro-2-ethoxybenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where the compound forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Action Environment
The action of 1-Bromo-5-chloro-2-ethoxybenzene can be influenced by various environmental factors. For instance, the temperature at which the reaction takes place can affect the rate and outcome of the reaction . Additionally, the presence of other substances in the reaction environment can also influence the reaction .
Vorteile Und Einschränkungen Für Laborexperimente
1-Bromo-5-chloro-2-ethoxybenzene is an organic compound that is used as a reagent in organic synthesis. It has several advantages for use in laboratory experiments. It is relatively inexpensive and is readily available from chemical suppliers. It is also relatively easy to handle and store. Additionally, it is a relatively non-toxic compound. However, it does have some limitations. It is a relatively volatile compound and can easily evaporate if not stored properly. Additionally, it can react with other compounds and form unwanted byproducts.
Zukünftige Richtungen
1-Bromo-5-chloro-2-ethoxybenzene is an organic compound that has potential applications in medicinal chemistry and biochemistry. There are a number of potential future directions for research into its potential uses. These include further research into its potential applications in the synthesis of pharmaceuticals, as well as its potential use as a catalyst in organic synthesis. Additionally, further research into its potential biochemical and physiological effects could be beneficial. Finally, further research into its potential advantages and limitations in laboratory experiments could lead to more efficient and effective use of the compound.
Safety and Hazards
This compound is considered hazardous. It has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
Eigenschaften
IUPAC Name |
2-bromo-4-chloro-1-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAAXVGTPDYRRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

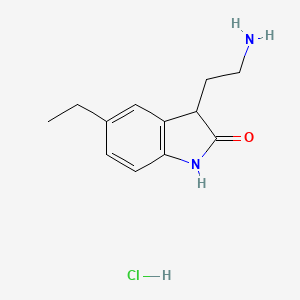
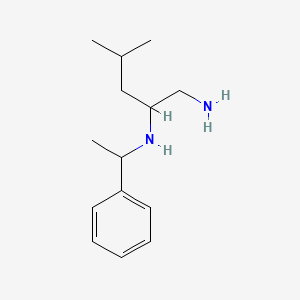
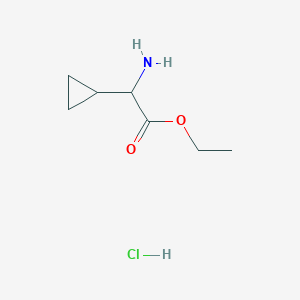
![1-[2-(ethylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527897.png)
![tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B1527899.png)
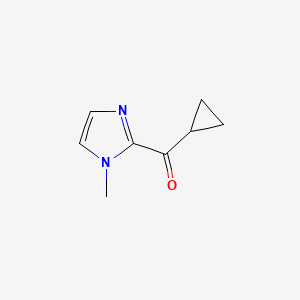
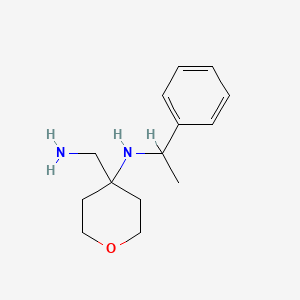
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1527906.png)
![[1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1527908.png)
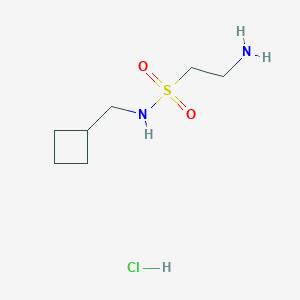
![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1527911.png)
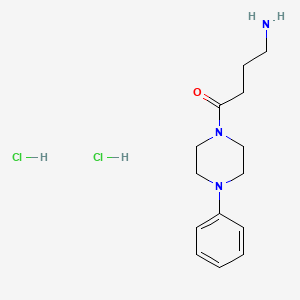
![tert-butyl N-[2-(methylamino)propyl]carbamate](/img/structure/B1527913.png)
